

Spectroscopic Data of N-Propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Propylaniline*

Cat. No.: B1293793

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **N-propylaniline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-propylaniline**.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25 - 7.15	m	2H	Ar-H (meta)
6.70 - 6.60	m	3H	Ar-H (ortho, para)
3.65 (broad s)	s	1H	N-H
3.10	t	2H	N-CH ₂ -
1.65	sextet	2H	-CH ₂ -CH ₃
1.00	t	3H	-CH ₃

¹³C NMR Spectroscopic Data

Solvent: CDCl₃[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
148.5	Ar-C (C-N)
129.3	Ar-C (meta)
117.2	Ar-C (para)
112.9	Ar-C (ortho)
45.9	N-CH ₂ -
22.8	-CH ₂ -CH ₃
11.6	-CH ₃

Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3410	Strong, Sharp	N-H Stretch
3050	Medium	Aromatic C-H Stretch
2960, 2870	Strong	Aliphatic C-H Stretch
1605, 1508	Strong	C=C Aromatic Ring Stretch
1315	Medium	C-N Stretch
745, 690	Strong	C-H Out-of-plane Bending (Monosubstituted Benzene)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
135	40	$[M]^+$ (Molecular Ion)
106	100	$[M - C_2H_5]^+$ (Base Peak)
77	30	$[C_6H_5]^+$

Experimental Protocols

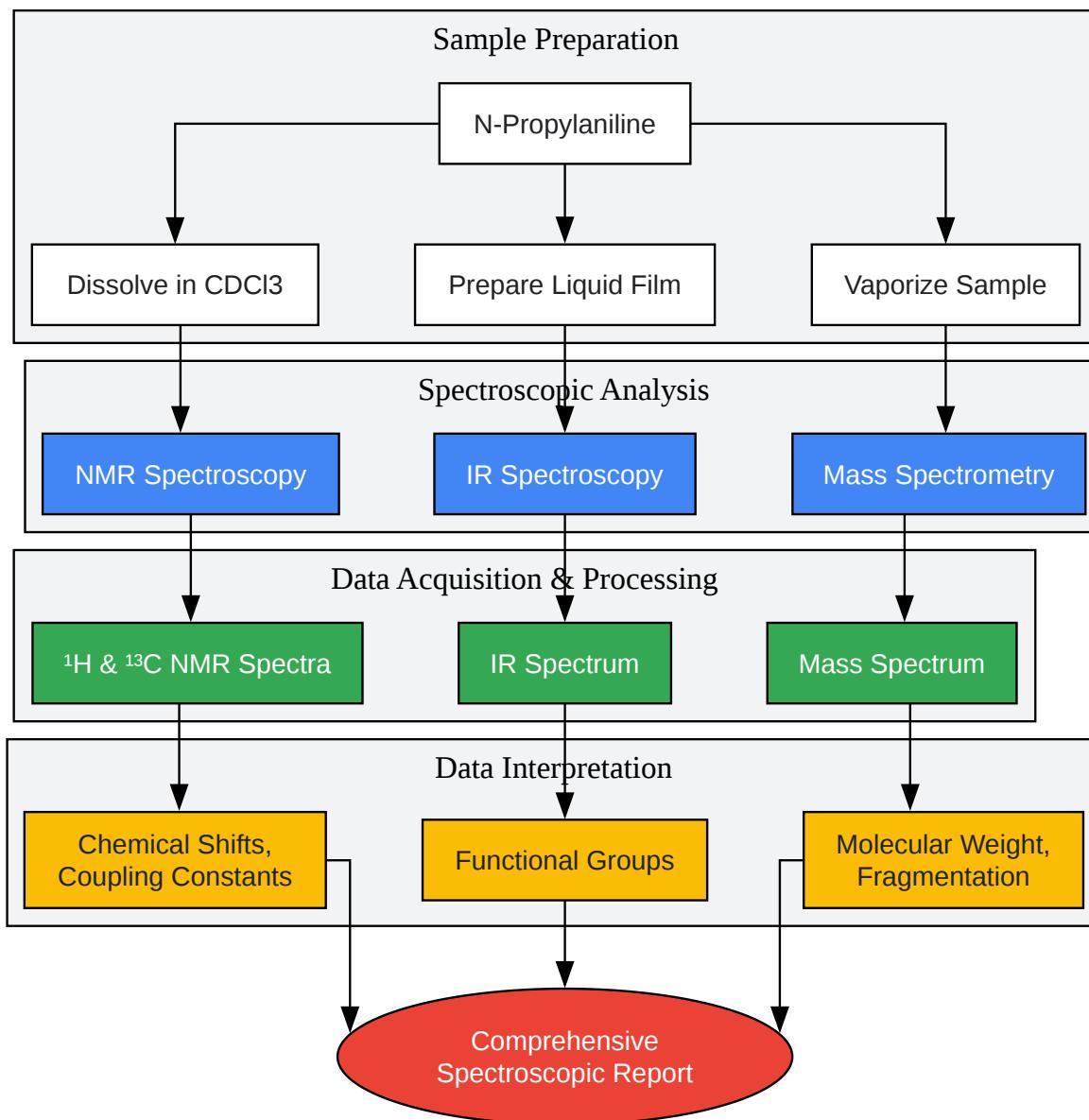
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **N-propylaniline** (approximately 10-20 mg for 1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 90 MHz NMR spectrometer is used for data acquisition.
- Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. For 1H NMR, a standard single-pulse experiment is performed. For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **N-propylaniline** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[\[1\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.


- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **N-propylaniline** is introduced into the mass spectrometer, typically via a heated inlet system or by direct injection, to vaporize the sample.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a molecular ion ($[\text{M}]^+$), and also induces fragmentation.
- Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-propylaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **N-propylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Data of N-Propylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293793#n-propylaniline-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com